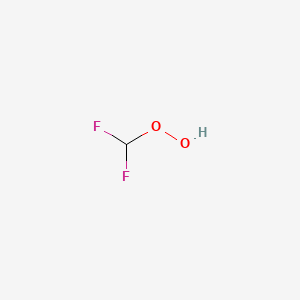
Difluoromethaneperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethaneperoxol is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of difluoromethyl groups and peroxol functionalities, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethaneperoxol typically involves the introduction of difluoromethyl groups into organic molecules. One common method is the use of difluoromethylation reagents, which can transfer difluoromethyl groups to various substrates. These reactions often require the presence of transition metal catalysts to facilitate the formation of the desired bonds . The reaction conditions are generally mild, allowing for the preparation of this compound under ambient conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Difluoromethaneperoxol undergoes various types of chemical reactions, including:
Oxidation: The presence of peroxol groups makes it susceptible to oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The difluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve the use of solvents and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Difluoromethaneperoxol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of difluoromethaneperoxol involves its interaction with molecular targets through its difluoromethyl and peroxol groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to difluoromethaneperoxol include other difluoromethylated and peroxol-containing molecules. Examples include:
Difluoromethane: A simpler compound with similar difluoromethyl groups but lacking the peroxol functionality.
Difluoromethylated Alkanes: Compounds with difluoromethyl groups attached to alkane backbones.
Uniqueness
This combination allows for versatile chemical transformations and the exploration of new scientific research avenues .
Properties
CAS No. |
143645-30-1 |
|---|---|
Molecular Formula |
CH2F2O2 |
Molecular Weight |
84.022 g/mol |
IUPAC Name |
difluoro(hydroperoxy)methane |
InChI |
InChI=1S/CH2F2O2/c2-1(3)5-4/h1,4H |
InChI Key |
MXLUESQTSVKXGG-UHFFFAOYSA-N |
Canonical SMILES |
C(OO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


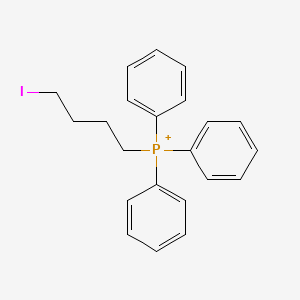
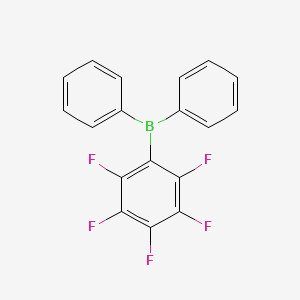
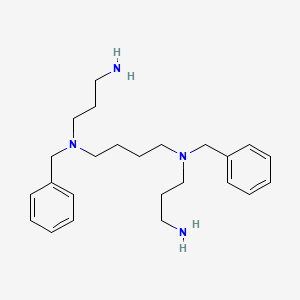
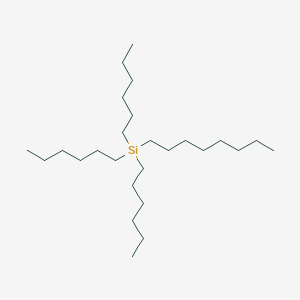
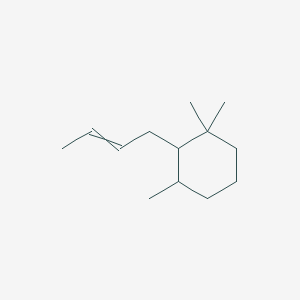
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
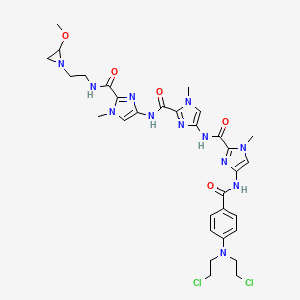
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
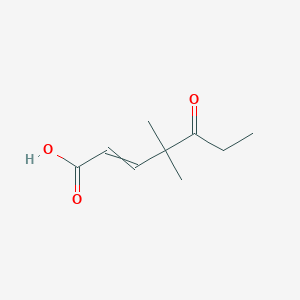
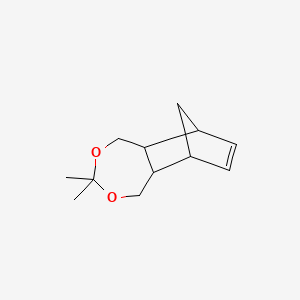
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

